[1-(3,4-Dimethylphenyl)ethyl](propan-2-yl)amine
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Overview
Description
1-(3,4-Dimethylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, an ethyl group attached to the phenyl ring, and an isopropylamine group. It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)ethylamine typically involves the alkylation of 3,4-dimethylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of isopropylamine .
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3,4-Dimethylphenyl)ethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride to form amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(3,4-Dimethylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, derivatives of 1-(3,4-Dimethylphenyl)ethylamine are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)ethylamine
- 1-(3,4-Dimethylphenyl)ethylamine
- 1-(3,4-Dimethylphenyl)ethylamine
Uniqueness: 1-(3,4-Dimethylphenyl)ethylamine is unique due to its specific substitution pattern and the presence of the isopropylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-9(2)14-12(5)13-7-6-10(3)11(4)8-13/h6-9,12,14H,1-5H3 |
InChI Key |
IIVHQMIWCRVJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(C)C)C |
Origin of Product |
United States |
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